3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride
Description
Chemical Name: 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No.: 1820711-89-4 Molecular Formula: C₁₁H₁₅ClIN Molecular Weight: 323.60 g/mol Structural Features: The compound consists of a pyrrolidine ring substituted with a 3-iodobenzyl group and a hydrochloride counterion.
Properties
IUPAC Name |
3-[(3-iodophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHPOKQKXLZZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its pharmacological properties. Pyrrolidine derivatives are known to exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies suggest that compounds similar to 3-[(3-Iodophenyl)methyl]pyrrolidine can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Neuroprotective Properties : The structural characteristics allow for interactions with neurological targets, potentially leading to neuroprotective agents .
- Anticancer Activity : Research indicates that pyrrolidine derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species .
Biological Studies
The compound's ability to interact with specific biological targets makes it a valuable tool in receptor-ligand interaction studies. The iodophenyl group enhances binding interactions due to its electronic properties, which may improve the efficacy of compounds targeting receptors involved in various diseases .
Material Science
In addition to its biological applications, 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can serve as a building block for synthesizing new materials. Its unique properties allow it to be utilized in developing advanced materials for electronics or photonics due to its reactivity and stability .
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of pyrrolidine derivatives found that specific analogs exhibited significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The iodinated derivative showed enhanced potency compared to non-iodinated counterparts, highlighting its potential as a lead compound for further development .
Case Study 2: Neuroprotective Effects
Research into neuroprotective agents has identified pyrrolidine derivatives as promising candidates for treating neurodegenerative diseases. In vitro studies demonstrated that compounds similar to 3-[(3-Iodophenyl)methyl]pyrrolidine could protect neuronal cells from oxidative stress-induced damage, suggesting their potential application in therapies targeting conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Sulfonamide and Sulfonyl Derivatives
Phenoxy and Diazirine Derivatives
Key Research Findings and Trends
- Fluorine analogs exhibit improved metabolic stability but lower binding affinity in receptor studies due to reduced hydrophobic interactions . Sulfonyl/sulfonamide derivatives show enhanced enzymatic inhibition but face challenges in cellular uptake due to higher polarity .
- Synthetic Yields: Sulfonamide derivatives (e.g., IIIa, 35%; IIIg, 50%) generally have lower yields compared to halogenated benzyl analogs, possibly due to oxidative steps or purification challenges . No yield data is available for the target compound, but iodination reactions often require controlled conditions to avoid side reactions .
Applications :
- The iodophenyl derivative is a candidate for targeted radiotherapy (using ¹³¹I) or SPECT imaging (using ¹²³I).
- Fluorine and bromine analogs are more suited for small-molecule therapeutics due to stability and bioavailability .
Biological Activity
3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1820711-89-4
- Molecular Formula : C11H12ClI N
- Molecular Weight : 284.58 g/mol
Biological Activity Overview
Research has indicated that pyrrolidine derivatives, including this compound, exhibit a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Pyrrolidine derivatives have been studied for their antibacterial and antifungal properties. In vitro tests have shown that various pyrrolidine compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some studies report MIC values for pyrrolidine derivatives ranging from to against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 3-[(3-Iodophenyl)methyl]pyrrolidine | 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | Various pathogenic bacteria |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Candida albicans |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.
- Receptor Modulation : It might interact with receptors involved in cellular signaling pathways, leading to altered cellular responses.
Further studies are necessary to elucidate the exact mechanisms and molecular pathways involved.
Case Studies and Research Findings
Recent research has highlighted the potential of pyrrolidine compounds in drug development:
- A study evaluated the antibacterial properties of various pyrrolidine derivatives, demonstrating significant activity against multiple bacterial strains with varying degrees of effectiveness based on structural modifications .
- Another investigation focused on the synthesis and evaluation of pyrrolidine derivatives for their anticancer properties, indicating that certain substitutions enhance their efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
